

1-(Benzyloxy)-4-iodobenzene molecular weight and formula

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Compound of Interest

Compound Name: 1-(Benzyloxy)-4-iodobenzene

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An In-Depth Technical Guide to **1-(Benzyloxy)-4-iodobenzene**: Properties, Synthesis, and Applications

Abstract

1-(Benzyloxy)-4-iodobenzene is a pivotal bifunctional organic compound widely utilized in the realms of medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a stable benzyloxy ether and a reactive aryl iodide moiety, makes it an invaluable building block for constructing complex molecular architectures. The aryl iodide serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the benzyloxy group often acts as a robust protecting group for a phenol, which can be revealed in later synthetic stages. This guide provides a comprehensive overview of the core physicochemical properties of **1-(Benzyloxy)-4-iodobenzene**, details a standard laboratory-scale synthesis protocol, explores its key applications with mechanistic insights, and outlines essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Core Physicochemical Properties

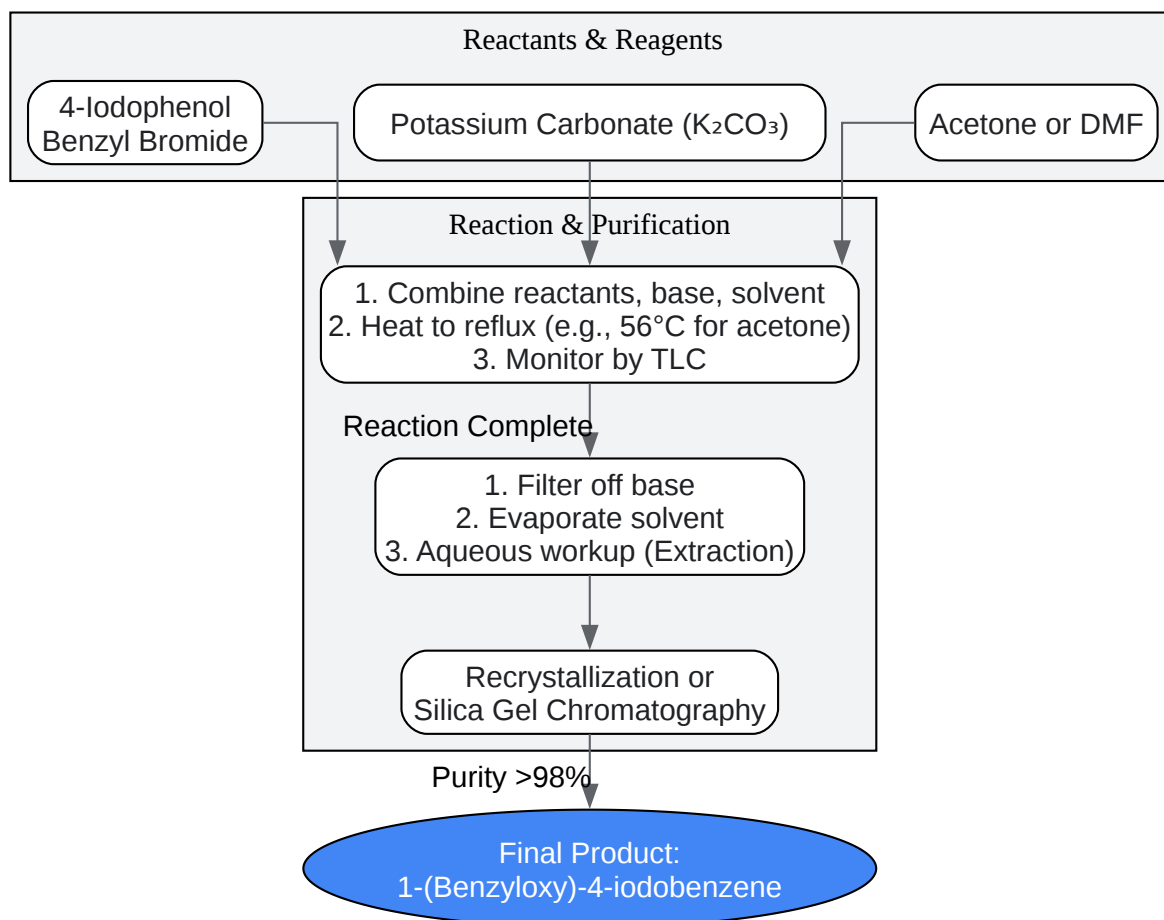
1-(Benzyloxy)-4-iodobenzene is a solid at room temperature, typically appearing as a white to pale amber crystalline powder.^{[1][2]} Its stability under standard laboratory conditions, coupled with its solubility in common organic solvents, makes it a convenient reagent for a wide range of chemical transformations. Key quantitative data are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₁ IO	[1][3][4][5][6]
Molecular Weight	310.13 g/mol	[2][3][4]
CAS Number	19578-68-8	[1][2][3][5]
Appearance	White to pale amber solid	[1][2]
Melting Point	55 - 64 °C	[1][2][5]
Boiling Point	140 °C @ 1 mmHg	[2]
Purity (Typical)	>98.0% (by GC)	[2]
IUPAC Name	1-(benzyloxy)-4-iodobenzene	[1][3][5]
Synonyms	Benzyl 4-iodophenyl ether, 4-Benzyloxyiodobenzene	[2][6]

Storage and Stability: The compound can be light-sensitive and should be stored in a cool, dark, and dry place.[2][4]

Synthesis Protocol: Williamson Ether Synthesis of 1-(Benzyloxy)-4-iodobenzene

Expertise & Experience: The most direct and reliable method for preparing **1-(benzyloxy)-4-iodobenzene** is the Williamson ether synthesis. This classical S_N2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The choice of 4-iodophenol and benzyl bromide as starting materials is strategic; the reaction is generally high-yielding and allows for straightforward purification. Using a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF facilitates the deprotonation of the phenol without promoting side reactions.



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Caption: General workflow for the synthesis of **1-(Benzyloxy)-4-iodobenzene**.

Step-by-Step Methodology:

- Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (approx. 10 mL per gram of 4-iodophenol).
- Reagent Addition: Add benzyl bromide (1.1 eq.) to the stirring suspension.

- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-iodophenol spot.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude product. Dissolve the residue in ethyl acetate, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Evaporate the solvent to yield the crude solid. For high purity, the product can be recrystallized from ethanol or purified by flash column chromatography on silica gel.

Trustworthiness (Self-Validating System): The identity and purity of the synthesized **1-(Benzyloxy)-4-iodobenzene** must be confirmed. This is achieved through a standard battery of analytical techniques:

- **^1H and ^{13}C NMR Spectroscopy:** To confirm the molecular structure.
- **Mass Spectrometry:** To verify the molecular weight of 310.13 g/mol .[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Melting Point Analysis:** To compare with the literature value (55-64 °C) as an indicator of purity.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **FTIR Spectroscopy:** To identify characteristic functional group stretches (e.g., C-O-C ether bonds). Spectroscopic data for this compound is available in public databases like PubChem.[\[3\]](#)

Key Applications in Synthetic Chemistry

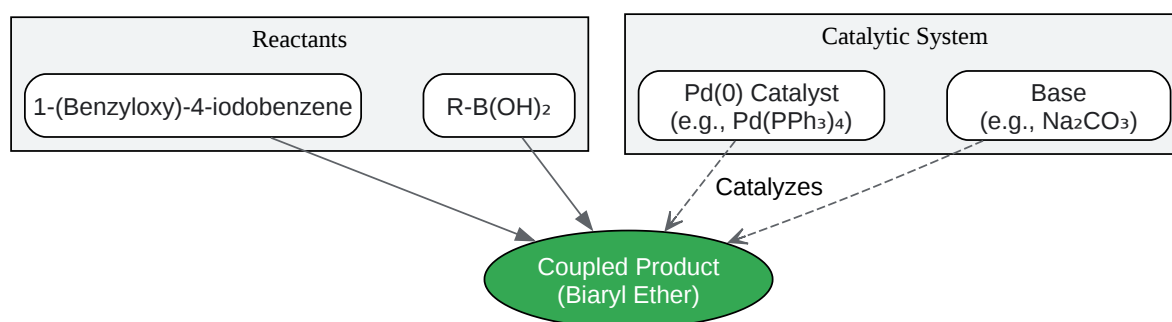
The synthetic utility of **1-(benzyloxy)-4-iodobenzene** stems from the orthogonal reactivity of its two key functional groups. The aryl iodide is a premier functional group for forming new carbon-carbon and carbon-heteroatom bonds, while the benzyloxy group is a stable ether linkage.

Palladium-Catalyzed Cross-Coupling Reactions

Authoritative Grounding: Aryl iodides are highly valued substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst, often under mild conditions. This reactivity is fundamental to modern organic synthesis.^[7] Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are indispensable for building the complex scaffolds of pharmaceuticals and agrochemicals.^[7]

Mechanistic Insight (Suzuki-Miyaura Coupling):

- Oxidative Addition: A Pd(0) complex inserts into the carbon-iodine bond of **1-(benzyloxy)-4-iodobenzene** to form a Pd(II) intermediate.
- Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the iodide.
- Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: Suzuki coupling using **1-(Benzyloxy)-4-iodobenzene** as a substrate.

Precursor for Multifunctional Molecules in Drug Discovery

The benzyloxy group serves as an excellent protecting group for the phenolic oxygen. It is stable to a wide variety of non-reductive conditions, allowing for extensive chemical modification at the iodide position. In the final stages of a synthesis, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the phenol. This phenol can then be used for further functionalization, such as etherification, esterification, or as a hydrogen bond donor in a biologically active molecule. This protection-elaboration-deprotection strategy is a cornerstone of complex molecule synthesis.

Safety and Handling

Trustworthiness: According to aggregated GHS data, **1-(benzyloxy)-4-iodobenzene** is not acutely toxic but requires careful handling.[3]

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3][4] May cause respiratory irritation (H335).[4]
- Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

Conclusion

1-(Benzyloxy)-4-iodobenzene is a highly valuable and versatile reagent for scientific research and development. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a bifunctional building block for cross-coupling and multistep synthesis make it an indispensable tool. The ability to leverage the reactive C-I bond while the phenol is protected allows for the strategic and efficient construction of complex organic molecules destined for applications in pharmacology and materials science.

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